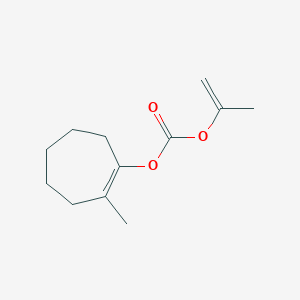
2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL): is a complex organic compound with the molecular formula C46H40N2O2 . It is known for its unique structural properties, which include two naphthyl groups and two quinolinol groups, each substituted with a tert-butyl group. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction of two naphthalene derivatives.
Introduction of Quinolinol Groups: The quinolinol groups are introduced through a series of substitution reactions, where the naphthyl groups are reacted with quinoline derivatives.
Addition of tert-Butyl Groups: The tert-butyl groups are added via alkylation reactions, typically using tert-butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinol groups, forming quinone derivatives.
Reduction: Reduction reactions can convert the quinolinol groups to quinoline, altering the compound’s electronic properties.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups, modifying the compound’s steric and electronic characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quinoline derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Chemistry: The compound is used in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Electronics: It is utilized in the fabrication of organic electronic devices, including transistors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use in asymmetric catalysis.
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: Used as a chiral Brønsted acid catalyst.
2,2’-Bis(2-oxazoline): Employed in polymerization reactions.
Uniqueness: 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) is unique due to its combination of naphthyl and quinolinol groups, which provide both rigidity and flexibility. The tert-butyl groups enhance its solubility and stability, making it a versatile compound in various applications.
Properties
Molecular Formula |
C46H40N2O2 |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3 |
InChI Key |
FLNAZOHZCASGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8O)C(C)(C)C)C=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


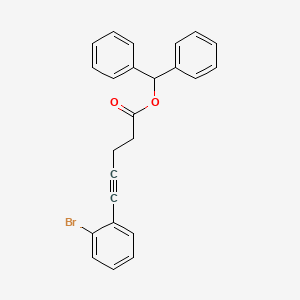
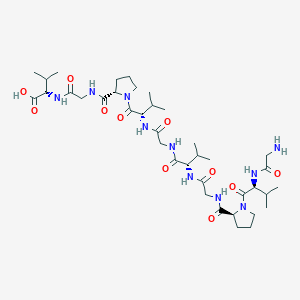
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
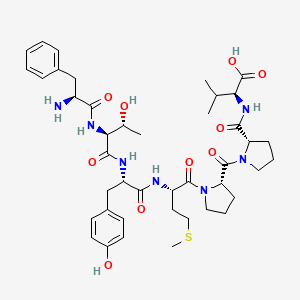
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
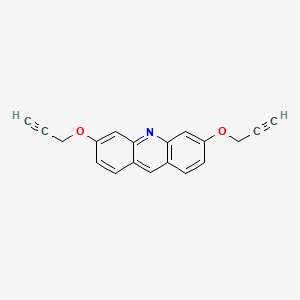
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
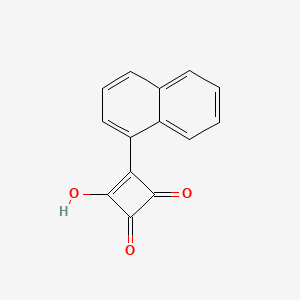
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)

